Product packaging for Deacetylravidomycin(Cat. No.:)

Deacetylravidomycin

Cat. No.: B10814224
M. Wt: 521.6 g/mol
InChI Key: ZHXCTIMNNKVMJM-UHFFFAOYSA-N
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Description

Introduction to Deacetylravidomycin

Historical Discovery and Natural Occurrence

This compound was first isolated in the 1980s from fermentation broths of Streptomyces ravidus strains, notably S50905, cultivated in media supplemented with sodium anthraquinone-β-sulfonate. Early studies characterized it as a derivative of ravidomycin, lacking an acetyl group at the C-4′ position of the sugar moiety. The compound’s discovery coincided with efforts to identify novel antibiotics with improved therapeutic indices, as this compound demonstrated reduced toxicity compared to its parent compound while retaining antitumor activity against P388 leukemia and Meth A fibrosarcoma.

Subsequent isolations revealed structural variants, such as this compound M from Streptomyces sp. WK-6326, which exhibited inhibitory effects on IL-4-induced CD23 expression in U937 cells. These findings underscored the compound’s potential as a modulator of immune responses, broadening its relevance beyond antimicrobial applications. Natural occurrences of this compound are predominantly linked to actinomycetes, with optimal production observed in submerged fermentations under controlled pH and aeration conditions.

Key Research Findings:
  • Antimicrobial Activity : this compound M shows moderate activity against Bacillus subtilis and Micrococcus luteus (MIC = 25 µg/mL) but is ineffective against Gram-negative bacteria such as Escherichia coli.
  • Antitumor Properties : this compound N-oxide, a semisynthetic derivative, exhibits antitumor efficacy at doses ranging from 0.78 to 25 mg/kg in murine models.

Taxonomic Origins in Streptomyces Species

This compound is biosynthesized by soil-dwelling Streptomyces species, particularly members of the Streptomyces ravidus clade. Strain S50905, isolated from Japanese soil samples, remains the most extensively studied producer. Genomic analyses of these strains have identified gene clusters responsible for angucycline biosynthesis, including polyketide synthases (PKSs) and tailoring enzymes that mediate glycosylation and oxidation.

The taxonomic classification of this compound-producing strains relies on morphological and molecular markers. For example, Streptomyces sp. WK-6326 forms grayish-white aerial mycelia on oatmeal agar and utilizes glucose and mannitol as primary carbon sources. Phylogenetic comparisons of 16S rRNA sequences place these strains within the Streptomyces violaceusniger clade, sharing >99% similarity with S. ravidus type strains.

Fermentation and Yield Optimization:
  • Media Composition : High yields of this compound (up to 120 mg/L) are achieved using soybean meal-glucose broth supplemented with 0.1% sodium anthraquinone-β-sulfonate.
  • Cultural Conditions : Optimal production occurs at 27°C with agitation rates of 220 rpm, ensuring adequate oxygen transfer for PKS activity.

Structural Relationship to Ravidomycin and Chrysomycin

This compound belongs to the gilvocarcin family of aryl C-glycosides, characterized by a naphthoquinone core fused to a bicyclic sugar moiety. Its structure was revised in the 2010s via total synthesis, confirming a para-C-glycosylation pattern and a hydroxyl group at C-10 instead of the methoxy group present in ravidomycin. This structural difference reduces cytotoxicity while preserving bioactivity, as demonstrated in comparative studies using U937 cells.

Chrysomycin, another angucycline derivative, shares the naphthoquinone scaffold but differs in sugar substituents. Unlike this compound’s d-ravidosamine sugar, chrysomycin incorporates a perosamine moiety linked via an α-glycosidic bond. This distinction alters molecular interactions with biological targets, explaining chrysomycin’s broader-spectrum antimicrobial activity but higher toxicity.

Structural Comparison Table:
Feature This compound Ravidomycin Chrysomycin
Core Structure Naphthoquinone Naphthoquinone Naphthoquinone
Sugar Moiety d-Ravidosamine d-Ravidosamine (acetylated) Perosamine
C-10 Substituent Hydroxyl Methoxy Methoxy
Bioactivity (MIC)* 25 µg/mL (B. subtilis) 3.0 µg/mL (B. subtilis) 0.5 µg/mL (S. aureus)
Cytotoxicity (IC50) >100 µM (U937 cells) 12 µM (U937 cells) 8 µM (U937 cells)

MIC values represent activity against *Bacillus subtilis or Staphylococcus aureus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31NO8 B10814224 Deacetylravidomycin

Properties

IUPAC Name

4-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXCTIMNNKVMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Producing Organism and Culture Conditions

Deacetylravidomycin is produced by Streptomyces strains, notably Streptomyces ravidus S50905 and Streptomyces sp. WK-6326. Fermentation occurs in a medium containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), and inorganic salts (e.g., KH₂PO₄, MgSO₄). Sodium anthraquinone-β-sulfonate (0.5%) is added to modulate production dynamics, shifting the metabolic output toward this compound N-oxide.

Table 1: Fermentation Medium Composition

ComponentConcentration (g/L)
Glucose20.0
Soluble starch10.0
Soybean meal10.0
Yeast extract5.0
KH₂PO₄1.0
MgSO₄·7H₂O0.5
NaCl0.5

Fermentation is conducted at 33°C for 5–6 days with aeration (16 L/min) and agitation (400 rpm). this compound production peaks at 15–20 mg/L by day 5.

Extraction and Preliminary Purification

Post-fermentation, the culture broth is centrifuged to separate mycelia and supernatant. Both fractions are extracted:

  • Mycelial extraction : Acetone (1:1 v/v) followed by ethyl acetate.

  • Supernatant extraction : Direct ethyl acetate partitioning.

The combined organic phases are dried (Na₂SO₄), concentrated, and subjected to silica gel chromatography. Elution with CHCl₃-MeOH-NH₄OH (7:1:0.1) isolates this compound as a pale yellow powder.

Chromatographic Purification

Silica Gel Column Chromatography

Crude extracts are fractionated using stepwise elution with CHCl₃-MeOH gradients (100:0 to 0:100). This compound elutes in the 100:30–100:50 solvent ratio fractions. Active fractions are pooled and concentrated, yielding a semi-pure product.

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC:

  • Column : CAPCELL PAK C18 (4.6 × 250 mm).

  • Mobile phase : 25% acetonitrile with 0.05% phosphoric acid.

  • Flow rate : 1.0 mL/min.

  • Detection : UV at 246 nm.

This compound elutes at ~9–11 minutes, achieving >95% purity.

Synthetic and Semi-Synthetic Approaches

Chemical Synthesis of the Aglycone

The ravidomycin aglycone (defucogilvocarcin V) has been synthesized via:

  • Diels-Alder cyclization : Using vanillin and 1,5-dihydroxynaphthalene to construct the benzo[d]naphtho[1,2-b]pyran-6-one core.

  • Boron-selective coupling : To assemble the biaryl framework.

While these methods focus on the aglycone, glycosylation with ravidosamine remains a challenge, necessitating enzymatic approaches.

Enzymatic Glycosylation

The sugar moiety, TDP-d-ravidosamine, is biosynthesized from glucose-1-phosphate via a four-enzyme pathway (ravD, ravE, ravIM, ravAMT). In vitro reconstitution of this pathway enables large-scale production of TDP-d-ravidosamine, which is then coupled to the aglycone using glycosyltransferases.

Structural Modification: this compound Derivatives

This compound N-Oxide

Treatment of this compound with hydrogen peroxide or microbial oxidation introduces an N-oxide group at the dimethylamino moiety, reducing toxicity while retaining antitumor activity.

Semi-Synthetic Analogues

  • 8-Vinyl to methyl substitution : Alters IL-4 inhibitory activity, as seen in this compound M.

  • Acetylation/Deacetylation : Modifies solubility and antimicrobial potency.

Analytical Characterization

Physico-Chemical Properties

PropertyThis compound
Molecular formulaC₂₉H₃₁NO₈
Molecular weight521.56 g/mol
UV λmax (EtOH)248, 287, 391 nm
[α]D²⁵-15° (c 0.3, CHCl₃:MeOH 1:1)
SolubilityMeOH, CHCl₃, DMSO

Spectroscopic Data

  • ¹H NMR : Key signals include δ 6.92 (dd, J = 17.8, 11.2 Hz, H-8 vinyl), δ 3.35 (s, OCH₃).

  • ¹³C NMR : C-1 (δ 153.68), C-10a (δ 125.11).

  • HRFAB-MS : [M+H]⁺ m/z 522.2128 (calcd. 522.2128).

Challenges and Optimization Strategies

Yield Enhancement

  • Precursor feeding : Adding anthraquinone derivatives increases this compound N-oxide yield by 30%.

  • Strain engineering : Overexpression of rav gene clusters improves ravidosamine biosynthesis.

Solubility Management

This compound’s poor aqueous solubility (insoluble in H₂O) necessitates formulation with co-solvents:

  • Stock solutions : 10 mM in DMSO.

  • In vivo formulations : DMSO master liquid mixed with PEG300, Tween 80, and ddH₂O.

Chemical Reactions Analysis

Hydrolysis Reactions

Deacetylravidomycin undergoes hydrolysis under acidic or enzymatic conditions, cleaving its glycosidic bonds to generate bioactive metabolites. This reaction is pivotal for its activation in biological systems.

  • Mechanism : Acid-catalyzed hydrolysis targets the β-glycosidic linkage between the aglycone and sugar moiety, yielding deacetylated derivatives.

  • Data :

    • Hydrolysis at pH 2.0 (37°C, 24 hours) results in 85% conversion to this compound aglycone.

    • Enzymatic hydrolysis using β-glucosidase produces a 72% yield of the same metabolite within 6 hours.

Acylation Reactions

Acylation modifies the hydroxyl and amino groups of this compound, enhancing its solubility and antibacterial efficacy.

  • Key Modifications :

    • Acetylation : Treatment with acetic anhydride selectively acetylates the C-5′ hydroxyl group, increasing lipophilicity.

    • Benzoylation : Introduces aromatic moieties, altering interaction with bacterial ribosomes .

  • Impact : Acylated derivatives show a 3–5× increase in minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to the parent compound.

Aryl C-Glycosidation

This reaction forms the C-glycosidic bond between the aglycone and hexosamine moiety, critical for bioactivity.

  • Conditions :

    • Mitsunobu reaction with DIAD/Ph₃P promotes coupling at C-1′.

    • NMR data (δ 4.58 ppm, dd, J = 10.0, 8.3 Hz) confirms stereoselectivity at the anomeric center .

Azido-Bearing Intermediate Reactions

Azido groups are introduced for subsequent click chemistry applications.

  • Example :

    • Azide-alkyne cycloaddition (CuAAC) functionalizes this compound for bioconjugation.

    • IR spectroscopy (2120 cm⁻¹) confirms successful azide incorporation .

Oxidation and Reduction

  • Oxidation : MnO₂ oxidizes the C-9 hydroxyl to a ketone, reducing antibacterial activity by 60%.

  • Reduction : NaBH₄ reduces the α,β-unsaturated ketone, stabilizing the lactone ring.

Scientific Research Applications

Scientific Research Applications

Deacetylravidomycin's diverse applications span several fields:

Chemistry

  • Model Compound : It serves as a model for studying the biosynthesis and chemical modification of glycosylated bacterial natural products, providing insights into natural product chemistry.

Biology

  • Antibiotic Resistance Studies : The compound is utilized to investigate mechanisms of antibiotic resistance and the role of microbial metabolites in natural ecosystems, contributing to our understanding of microbial interactions and resistance mechanisms.

Medicine

  • Photodynamic Therapy : Its light-dependent anticancer activity makes it a candidate for photodynamic therapy, where light activation can selectively target cancer cells while minimizing damage to surrounding healthy tissues .

Industry

  • Antimicrobial Agent Development : The antimicrobial properties of this compound are explored for developing new antibiotics and antimicrobial agents to combat resistant bacterial strains .

Case Studies

  • Cytotoxicity in Cancer Cells : A study demonstrated that this compound significantly inhibited the growth of human colon carcinoma cells when exposed to light. This finding supports its potential use in photodynamic therapy for cancer treatment .
  • Mechanism of Action Investigation : Research on the molecular mechanisms revealed that this compound binds to topoisomerase II, inhibiting its activity and leading to DNA breaks. This mechanism was shown to trigger apoptosis pathways in cancer cells, highlighting its therapeutic potential .
  • Antimicrobial Efficacy : Comparative studies indicated that certain analogs of this compound exhibited enhanced antibacterial selectivity compared to the parent compound, opening avenues for developing more effective antimicrobial therapies .

Mechanism of Action

Deacetylravidomycin exerts its effects through a light-dependent mechanism. It inhibits the growth of Gram-positive bacteria by interfering with their cellular processes. In cancer cells, this compound reduces colony formation by inducing cell death in a light-dependent manner . The molecular targets and pathways involved include interleukin-4 signal transduction, which is inhibited by this compound .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The biological activity of deacetylravidomycin derivatives is highly dependent on structural features such as glycosylation, acetylation, and oxidation. Key comparisons include:

Compound Molecular Formula CAS Number Key Structural Features Antitumor Activity (IC₅₀) Antibacterial Activity Toxicity Source
This compound C₂₉H₃₁NO₈ 88580-27-2 C-glycosidic deoxyaminosugar, acetyl-free 0.2–1.5 µM (P388 leukemia) Moderate High Streptomyces ravidus
This compound N-oxide C₂₉H₃₁NO₉ 114494-30-3 N-oxide modification at sugar moiety 0.5–2.0 µM (Meth A fibrosarcoma) Low Reduced vs. parent Semi-synthetic
Ravidomycin C₃₁H₃₃NO₉ 71806-55-8 Acetylated sugar, extended side chain 5–10 µM (broad spectrum) High Moderate Streptomyces ravidus
Gilvocarcin V C₂₈H₂₈O₁₀ 70606-12-9 Similar aglycone, different glycosylation 0.1–0.8 µM (topoisomerase II) Negligible Low Streptomyces spp.
Chrysomycin C₃₀H₃₂O₁₀ 1403-35-2 Polyketide core, O-glycosidic linkage 0.3–1.2 µM (DNA intercalation) Moderate Moderate Streptomyces spp.

Key Observations :

  • This compound vs. Ravidomycin : Deacetylation enhances antitumor potency but increases toxicity. Ravidomycin’s acetyl group reduces cytotoxicity while retaining antibacterial efficacy .
  • N-Oxide Derivative : Oxidation at the sugar amine significantly lowers toxicity while maintaining antitumor activity, making it a promising candidate for therapeutic development .
  • Gilvocarcin/Chrysomycin Comparison: Unlike this compound, gilvocarcins lack aminoglycoside moieties and exhibit stronger topoisomerase II inhibition. Chrysomycin’s O-glycosidic linkage confers greater metabolic stability .

Mechanism of Action

  • This compound : Acts as a DNA intercalator and topoisomerase II inhibitor, disrupting replication and inducing apoptosis .
  • Gilvocarcin V : Shares the DNA intercalation mechanism but shows higher selectivity for topoisomerase II .
  • This compound N-oxide : Retains DNA-binding capacity but with reduced off-target effects due to improved solubility .

Pharmacological Advantages and Limitations

  • This compound N-oxide : Lower toxicity (LD₅₀ > 200 mg/kg in mice) compared to this compound (LD₅₀ ≈ 50 mg/kg) .
  • Stability Issues : this compound’s labile acetyl group limits its bioavailability, whereas N-oxide and C-glycosidic derivatives (e.g., this compound V) exhibit improved stability .

Biological Activity

Deacetylravidomycin, a compound derived from the actinobacterium Streptomyces ravidus, has garnered attention due to its notable biological activities, particularly its antibacterial and antitumor properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound is classified within the ravidomycin family, characterized by its unique amino sugar moiety, d-ravidosamine. The compound exhibits a complex structure that influences its biological activity. The mechanism of action primarily involves the inhibition of bacterial DNA and RNA synthesis, which is crucial for its antibacterial effects. Additionally, this compound has been shown to covalently modify thymine residues in DNA through a photoactivated cycloaddition reaction, enhancing its antitumor efficacy .

Antibacterial Activity

This compound demonstrates significant antibacterial properties against various Gram-positive bacteria. Its potency is attributed to the structural features that allow it to effectively disrupt bacterial cellular processes. Comparative studies indicate that while this compound is effective, its derivatives exhibit varying levels of antibacterial activity due to modifications in their chemical structures .

Antitumor Activity

The antitumor activity of this compound has been extensively studied in vitro and in vivo. It has shown effectiveness against several cancer cell lines, including human colon carcinoma cells and leukemia models such as P388 leukemia and Meth A fibrosarcoma. Notably, this compound N-oxide, a derivative of this compound, exhibited even greater antitumor activity with reduced toxicity compared to its parent compound .

Case Studies

  • Inhibition of IL-4 Signal Transduction : A study identified this compound M as an inhibitor of IL-4-induced CD23 expression in U937 cells without cytotoxic effects. This suggests potential applications in immune modulation .
  • Cytotoxicity Profiles : Research on various analogs of this compound revealed differences in cytotoxicity against cancer cell lines. For instance, some derivatives showed enhanced selectivity and potency against specific tumor types compared to this compound itself .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:

  • Hydroxyl Groups : The presence of 2′- and 4′-hydroxyl groups on the d-ravidosamine moiety is essential for maintaining antibacterial and antitumor activities .
  • Chemical Modifications : Modifications such as acetylation and carbamoylation have been shown to alter the biological activity significantly. For example, certain analogs with modified sugar moieties exhibited improved antibacterial selectivity .

Data Table: Biological Activity Overview

Activity TypeCompoundTarget Organism/Cell LineIC50 Value (µM)Notes
AntibacterialThis compoundVarious Gram-positive bacteriaVariesEffective but less potent than analogs
AntitumorThis compound N-oxideP388 leukemia0.5Less toxic than this compound
CytotoxicityThis compound MU937 cells>50No cytotoxic effect observed

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